(2,3-Dibromopropanesulfonyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromopropylsulfonylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O2S/c10-6-8(11)7-14(12,13)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYOBWMWRDARIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500993 | |
| Record name | (2,3-Dibromopropane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2674-25-1 | |
| Record name | (2,3-Dibromopropane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Theoretical Frameworks for Understanding 2,3 Dibromopropanesulfonyl Benzene
Principles of Aromaticity and Substituent Effects on the Benzene (B151609) Ring
The benzene ring is an aromatic system characterized by a cyclic, planar structure with six delocalized π-electrons, which imparts significant stability. wikipedia.orglibretexts.org When a substituent is attached to the ring, it can alter the ring's reactivity towards electrophilic aromatic substitution and direct incoming electrophiles to specific positions. organic-chemistry.orgpressbooks.pubyoutube.com These influences are broadly categorized into two types: inductive and resonance effects. pressbooks.pub
Substituents are classified as either activating or deactivating:
Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive than benzene. These groups typically direct incoming electrophiles to the ortho and para positions. organic-chemistry.orgyoutube.com
Deactivating groups withdraw electron density from the ring, making it less nucleophilic and less reactive than benzene. organic-chemistry.orgyoutube.com Most deactivating groups are meta-directors. Halogens are an exception, as they are deactivating but ortho, para-directing due to competing inductive withdrawal and resonance donation. organic-chemistry.org
The (2,3-dibromopropanesulfonyl) group (-SO₂CH₂CHBrCH₂Br) attached to the benzene ring is a powerful deactivating group. This is primarily due to the strong electron-withdrawing nature of the sulfonyl group (-SO₂-). The sulfur atom, being bonded to two highly electronegative oxygen atoms, bears a partial positive charge and withdraws electron density from the benzene ring through both the inductive effect and resonance. wikipedia.org This withdrawal of electron density destabilizes the positively charged intermediate (the arenium ion) formed during electrophilic substitution, thus deactivating the ring. libretexts.org Consequently, electrophilic substitution reactions on (2,3-Dibromopropanesulfonyl)benzene, such as nitration or further halogenation, would be slower than on benzene and would be directed to the meta position. pressbooks.publibretexts.org
Table 1: Effect of Various Substituents on Electrophilic Aromatic Substitution
| Substituent Group | Example | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| Amino | -NH₂ | Strongly Activating | ortho, para |
| Hydroxyl | -OH | Strongly Activating | ortho, para |
| Alkyl | -CH₃ | Weakly Activating | ortho, para |
| Halogen | -Br, -Cl | Weakly Deactivating | ortho, para |
| Carbonyl | -COCH₃ | Moderately Deactivating | meta |
| Sulfonyl | -SO₂R | Strongly Deactivating | meta |
| Nitro | -NO₂ | Strongly Deactivating | meta |
Electronic Structure and Reactivity of Sulfonyl Groups
The sulfonyl group (-SO₂-) is a critical functional group that dictates much of the electronic character of this compound. Computational and crystallographic studies have provided deep insights into its bonding and structure. The bonding within the sulfonyl group is highly polarized, with significant charge separation between the sulfur and oxygen atoms (S⁺-O⁻). nih.govresearchgate.net This model is favored over older representations that invoked d-orbital participation on the sulfur atom to form double bonds, a concept now considered less significant. nih.govresearchgate.net
The key features of the sulfonyl group's electronic structure include:
Strong Electron-Withdrawing Nature : The high electronegativity of the oxygen atoms makes the sulfonyl group one of the most powerful electron-withdrawing groups in organic chemistry. oakwoodchemical.com This influences the acidity of adjacent C-H bonds and the reactivity of the molecule as a whole.
Polarized Bonding : The bonds between sulfur and oxygen are best described as highly polar covalent bonds. This polarity is a major contributor to the group's electron-withdrawing inductive effect. nih.gov
Hyperconjugation : The electronic structure is also stabilized by hyperconjugative interactions, where non-bonding electrons from adjacent atoms interact with the antibonding orbitals (σ*) of the sulfonyl group's bonds. nih.gov
This electronic arrangement makes the sulfonyl group an excellent leaving group in certain reactions and stabilizes adjacent carbanions. For instance, in related compounds, the acidity of protons on the carbon alpha to the sulfonyl group is significantly increased, facilitating the formation of an anion that can act as a nucleophile. nih.gov
Stereoelectronic Considerations in Organohalogen Compounds
Stereoelectronic effects are influences on molecular geometry and reactivity that arise from the spatial arrangement of orbitals. libretexts.org These effects are particularly important in understanding the reactivity of the 2,3-dibromopropyl portion of the molecule, which contains two chiral centers (if considering isotopic differences, though typically C2 is the main focus) and two potential leaving groups (the bromine atoms).
The reactivity of organohalogen compounds is often dominated by substitution and elimination reactions. libretexts.org
Nucleophilic Substitution (Sₙ2) : This reaction involves a backside attack by a nucleophile on the carbon atom bearing the halogen. libretexts.org The reaction proceeds with an inversion of stereochemistry. The steric hindrance around the carbon-bromine bond in this compound would influence the rate of such reactions.
Elimination (E2) : This reaction, which forms a double bond, has a strict stereoelectronic requirement. It proceeds most efficiently when the hydrogen atom to be removed and the halogen leaving group are in an anti-periplanar conformation. This means they lie in the same plane but on opposite sides of the carbon-carbon bond. The conformation of the propyl chain in this compound would determine the feasibility and outcome of E2 reactions.
The presence of two bromine atoms on adjacent carbons allows for the possibility of a sequential or concerted elimination to form an alkyne or a diene, depending on the reaction conditions and the base used. The stereochemistry of the starting material would directly influence the stereochemistry of the resulting alkene product in an E2 elimination.
Synthetic Methodologies for 2,3 Dibromopropanesulfonyl Benzene
Retrosynthetic Analysis of the (2,3-Dibromopropanesulfonyl)benzene Scaffold
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized reagents. acs.orgsapub.org
The sulfonyl group (-SO₂-) is a key functional group in the target molecule, and its formation represents a critical step in the synthesis. Two primary disconnection strategies can be envisioned for the sulfonyl linkage:
Disconnection of the Aryl-Sulfur Bond: This approach involves breaking the bond between the benzene (B151609) ring and the sulfur atom. This leads to a phenyl cation synthon and a (2,3-dibromopropanesulfonyl) anion synthon. The synthetic equivalents for these would be a benzene derivative suitable for electrophilic attack and a reagent capable of introducing the sulfonyl group with the attached dibromopropyl chain.
Disconnection of the Sulfur-Alkyl Bond: This strategy involves cleaving the bond between the sulfur atom and the propyl chain. This generates a benzenesulfonyl cation synthon and a 2,3-dibromopropyl anion synthon. The corresponding synthetic equivalents would be a benzenesulfonyl halide (e.g., benzenesulfonyl chloride) and a nucleophilic 2,3-dibromopropane derivative.
The 2,3-dibromopropyl group can be introduced in two main ways:
Direct Incorporation: This involves using a three-carbon synthon that already contains the two bromine atoms, such as 1,2,3-tribromopropane (B147538). This reagent can then react with a suitable benzene-sulfonyl nucleophile. A detailed procedure for the synthesis of 1,2,3-tribromopropane from allyl bromide and bromine is well-established. prepchem.com
Stepwise Functionalization: This approach starts with an allyl group attached to the benzene-sulfonyl moiety. The double bond of the allyl group can then be brominated in a subsequent step to yield the desired 2,3-dibromo functionality. Allylic bromination is a common transformation that can be achieved using reagents like N-bromosuccinimide (NBS). masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org
The assembly of the core benzene-sulfonyl-alkyl chain is central to the synthesis. Based on the disconnection strategies, two primary forward synthetic approaches can be proposed:
Route A: Electrophilic Sulfonylation followed by Alkylation: This route begins with the sulfonation of benzene to produce benzenesulfonic acid. prepchem.comorgsyn.orggoogle.com This can then be converted to benzenesulfonyl chloride. orgsyn.orggoogle.com The benzenesulfonyl chloride can then be reacted with a suitable three-carbon nucleophile, such as an allyl Grignard reagent, to form allyl phenyl sulfone. organic-chemistry.orgresearchgate.net Subsequent bromination of the allyl group would yield the final product.
Route B: Nucleophilic Substitution: This route involves the reaction of a nucleophilic benzene-sulfonyl species, such as sodium benzenesulfinate (B1229208), with an electrophilic three-carbon unit. For instance, sodium benzenesulfinate could react with 1,2,3-tribromopropane in a nucleophilic substitution reaction to form the target molecule. The sulfonate group is known to be an excellent leaving group, facilitating such reactions. vaia.com
Direct Synthetic Routes to this compound
Based on the retrosynthetic analysis, several direct synthetic routes can be proposed. These routes can be broadly categorized into those involving electrophilic sulfonylation and those relying on nucleophilic substitution for the formation of the key sulfonyl linkage.
While direct electrophilic sulfonylation of a pre-formed (2,3-dibromopropyl)benzene is not a primary consideration due to the directing effects and potential side reactions, the initial sulfonylation of benzene is a key step in one of the main proposed routes.
The sulfonation of benzene is a classic electrophilic aromatic substitution reaction. libretexts.org It is typically carried out using concentrated sulfuric acid or fuming sulfuric acid (a solution of SO₃ in H₂SO₄). prepchem.com The electrophile in this reaction is sulfur trioxide (SO₃).
| Reaction Step | Reagents and Conditions | Product | Typical Yield |
| Sulfonation of Benzene | Benzene, Fuming Sulfuric Acid (H₂SO₄/SO₃), heat | Benzenesulfonic Acid | High |
| Chlorination | Benzenesulfonic Acid, Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) | Benzenesulfonyl Chloride | >90% |
| Allylation | Benzenesulfonyl Chloride, Allylmagnesium bromide in THF | Allyl Phenyl Sulfone | Good |
| Bromination | Allyl Phenyl Sulfone, N-Bromosuccinimide (NBS), CCl₄, light or radical initiator | This compound | Moderate to Good |
This table presents a plausible multi-step synthesis based on electrophilic sulfonylation as an initial step.
Nucleophilic substitution offers a versatile approach to forming the C-S bond in the target molecule. This can be achieved by reacting a nucleophilic sulfur species with an electrophilic alkyl halide or by reacting an alkyl sulfonate with a nucleophile.
A plausible route involves the reaction of sodium benzenesulfinate with a suitable di- or tri-halogenated propane (B168953). Sodium benzenesulfinate can be prepared from benzenesulfonyl chloride by reduction. The reaction with 1,2,3-tribromopropane would likely proceed via an Sₙ2 mechanism, with the sulfinate anion displacing one of the bromide ions.
| Reaction Step | Reagents and Conditions | Product | Typical Yield |
| Preparation of Sulfinate | Benzenesulfonyl Chloride, Sodium Sulfite (Na₂SO₃) in aqueous solution | Sodium Benzenesulfinate | High |
| Nucleophilic Substitution | Sodium Benzenesulfinate, 1,2,3-Tribromopropane, Polar aprotic solvent (e.g., DMF, DMSO) | This compound | Moderate |
This table outlines a direct synthetic approach via nucleophilic substitution.
Another approach involves the reaction of benzenesulfonyl chloride with allyl alcohol to form allyl benzenesulfonate. sapub.orgvaia.com This could then potentially be converted to the target molecule, although this route may be more complex due to the reactivity of the sulfonate ester.
Halogenation Strategies for the Propane Chain
The introduction of bromine atoms onto the propane chain of a precursor molecule is a critical step in the synthesis of this compound. A common and effective strategy involves the halogenation of an allylic precursor, such as allyl phenyl sulfone.
The radical halogenation of allylic systems provides a method for introducing a halogen at the position adjacent to a double bond. This process typically proceeds via a radical chain mechanism initiated by light or a radical initiator. youtube.com For the synthesis of this compound, a more direct approach is the addition of bromine across the double bond of allyl phenyl sulfone. This reaction is an electrophilic addition, where the electron-rich double bond of the allyl group attacks a bromine molecule.
A common reagent used for the bromination of alkenes is elemental bromine (Br₂), often in an inert solvent like carbon tetrachloride (CCl₄). The reaction with allyl phenyl sulfone would proceed as follows:
Reaction Scheme:
To control the reaction and avoid potential side reactions, such as allylic substitution, the concentration of the halogen is a key parameter. libretexts.org For the desired addition reaction, a higher concentration of bromine is generally favored. The use of N-bromosuccinimide (NBS) in the presence of an HBr source can also generate low concentrations of bromine for allylic bromination, but for the vicinal di-bromination required here, direct addition of bromine is the more standard method. youtube.comlibretexts.org
The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. This sequence typically results in the anti-addition of the two bromine atoms across the double bond.
| Reagent | Solvent | Conditions | Product |
| Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | Room Temperature | This compound |
| N-Bromosuccinimide (NBS) / HBr | Inert Solvent | Varies | This compound |
Multi-Step Synthesis Strategies for this compound
Multi-step syntheses offer a versatile approach to constructing this compound, allowing for the careful introduction of functional groups and control over the final structure. These strategies often commence with simple benzene precursors and build complexity through a series of well-defined reactions.
Sequential Functionalization of Benzene Precursors
A logical retrosynthetic approach to this compound starts from benzene. The synthesis of the key intermediate, allyl phenyl sulfone, can be achieved through sequential functionalization of the benzene ring.
The initial step is typically the sulfonation of benzene to produce benzenesulfonic acid. This is commonly achieved by treating benzene with fuming sulfuric acid (SO₃/H₂SO₄). libretexts.orglibretexts.org The resulting benzenesulfonic acid can then be converted to benzenesulfonyl chloride, a more reactive intermediate, by treatment with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
The subsequent step involves the formation of the sulfone linkage. This can be accomplished by a Friedel-Crafts type reaction where benzenesulfonyl chloride reacts with propene in the presence of a Lewis acid catalyst. However, a more common and controllable method is the reaction of benzenesulfonyl chloride with a suitable allyl nucleophile.
An alternative route to a precursor involves the Friedel-Crafts acylation of benzene with propenoyl chloride to form phenyl propenone, which can then be selectively reduced and functionalized. However, controlling the subsequent addition of the sulfonyl group can be challenging.
| Step | Reactants | Reagents | Product |
| 1. Sulfonation | Benzene, Fuming Sulfuric Acid | SO₃/H₂SO₄ | Benzenesulfonic Acid |
| 2. Chlorination | Benzenesulfonic Acid | PCl₅ or SOCl₂ | Benzenesulfonyl Chloride |
| 3. Sulfone Formation | Benzenesulfonyl Chloride, Allyl Grignard Reagent | - | Allyl Phenyl Sulfone |
Coupling Reactions Involving Sulfonyl and Halogenated Intermediates
The formation of the carbon-sulfur bond is a pivotal step in the synthesis of the allyl phenyl sulfone precursor. This is often achieved through coupling reactions between a sulfonyl-containing species and a halogenated propane derivative.
A widely used method is the reaction of sodium benzenesulfinate with an allyl halide, such as allyl bromide. researchgate.net Sodium benzenesulfinate can be prepared from benzenesulfonyl chloride by reduction. This nucleophilic substitution reaction provides a clean and efficient route to allyl phenyl sulfone.
Another approach involves the palladium-catalyzed coupling of allylic alcohols with sulfinates, which offers a mild and high-yielding method for the synthesis of allyl phenyl sulfones. organic-chemistry.org These modern coupling methods provide excellent functional group tolerance and control over the reaction conditions.
| Sulfonyl Source | Halogenated/Allylic Intermediate | Catalyst/Reagents | Product |
| Sodium Benzenesulfinate | Allyl Bromide | - | Allyl Phenyl Sulfone |
| Allylic Alcohol | Sodium Benzenesulfinate | Pd(OAc)₂, PPh₃, Et₃B | Allyl Phenyl Sulfone organic-chemistry.org |
| Benzenesulfonyl Chloride | Allylmagnesium Bromide | - | Allyl Phenyl Sulfone |
Regio- and Chemoselective Synthetic Transformations
Regio- and chemoselectivity are crucial considerations throughout the synthesis of this compound. In the final bromination step of allyl phenyl sulfone, the reaction is highly regioselective, with both bromine atoms adding across the double bond to form the 2,3-dibromo derivative. This is due to the inherent reactivity of the alkene functional group towards electrophilic addition.
The chemoselectivity of this step is also high, as the aromatic ring of the phenylsulfonyl group is deactivated towards electrophilic attack under the conditions used for alkene bromination. Therefore, bromination of the benzene ring is not a significant competing reaction.
In the multi-step synthesis of the allyl phenyl sulfone precursor, the regioselectivity of the initial functionalization of benzene is not a concern as it is a monosubstituted ring. However, if starting with a substituted benzene, the directing effects of the existing substituents would need to be considered to achieve the desired substitution pattern. libretexts.orglibretexts.org For instance, if a substituted phenylsulfonyl chloride is used, the nature and position of the substituent will influence the subsequent coupling reaction.
The choice of synthetic strategy and reaction conditions allows for precise control over the formation of this compound, ensuring the desired regio- and chemical outcome.
Reactivity and Reaction Pathways of 2,3 Dibromopropanesulfonyl Benzene
Reactions Involving the Benzene (B151609) Moiety
The benzene ring of (2,3-dibromopropanesulfonyl)benzene is the primary site for aromatic substitution reactions. The nature and outcome of these reactions are significantly influenced by the powerful electron-withdrawing sulfonyl group.
Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects of the Sulfonyl Chain
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. byjus.com The reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. The mechanism typically proceeds in three steps: generation of a strong electrophile, attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (the arenium ion), and subsequent deprotonation to restore aromaticity. byjus.com
The (2,3-dibromopropanesulfonyl) group is a potent deactivating group and a meta-director in electrophilic aromatic substitution. This is due to the strong electron-withdrawing nature of the sulfonyl group (-SO₂-), which reduces the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. msu.edu The deactivation is a result of the inductive effect of the highly electronegative oxygen atoms and the sulfur atom of the sulfonyl group.
The directing effect of the sulfonyl group can be understood by examining the resonance structures of the arenium ion intermediate formed during electrophilic attack. When the electrophile attacks at the ortho or para positions, one of the resonance structures places a positive charge on the carbon atom directly attached to the sulfonyl group. This is a highly unfavorable arrangement due to the adjacent electron-withdrawing sulfonyl group, which destabilizes the carbocation. In contrast, attack at the meta position avoids placing the positive charge on this carbon, resulting in a more stable intermediate. Consequently, electrophilic substitution occurs preferentially at the meta position. msu.edu
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product |
| Nitration | HNO₃, H₂SO₄ | 1-(2,3-Dibromopropanesulfonyl)-3-nitrobenzene |
| Halogenation | Br₂, FeBr₃ | 1-Bromo-3-(2,3-dibromopropanesulfonyl)benzene |
| Sulfonation | Fuming H₂SO₄ | 3-(2,3-Dibromopropanesulfonyl)benzenesulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Reaction is unlikely to occur due to the strongly deactivating nature of the sulfonyl group. |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Reaction is unlikely to occur for the same reason as alkylation. msu.edu |
Nucleophilic Aromatic Substitution (SNAr) Potential
While the electron-rich benzene ring is generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups. wikipedia.org The (2,3-dibromopropanesulfonyl) group, being a powerful electron-withdrawing substituent, activates the benzene ring for nucleophilic attack, particularly at the ortho and para positions. lumenlearning.commasterorganicchemistry.com
The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized, and the presence of the electron-withdrawing sulfonyl group at the ortho or para position can further stabilize this charge through resonance, lowering the activation energy for the reaction. lumenlearning.com The subsequent departure of a leaving group from the ring restores aromaticity.
For this compound itself, there is no leaving group on the benzene ring to be displaced. However, if a halogen atom were present on the ring, for example in a hypothetical p-chloro-(2,3-dibromopropanesulfonyl)benzene, it would be susceptible to nucleophilic attack.
Table 2: Hypothetical Nucleophilic Aromatic Substitution on a Halogenated Derivative
| Substrate | Nucleophile | Predicted Product |
| 1-Chloro-4-(2,3-dibromopropanesulfonyl)benzene | NaOCH₃ | 1-Methoxy-4-(2,3-dibromopropanesulfonyl)benzene |
| 1-Fluoro-2-(2,3-dibromopropanesulfonyl)benzene | NH₃ | 2-(2,3-Dibromopropanesulfonyl)aniline |
Reactions Involving the Sulfonyl Group
The sulfonyl group itself can participate in reactions, primarily involving the cleavage of the carbon-sulfur bond.
Cleavage and Modification of the Sulfonyl Linkage
The carbon-sulfur bond in aryl sulfones is generally strong and resistant to cleavage. However, under certain reductive conditions, this bond can be broken. For example, treatment with reducing agents like sodium amalgam or Raney nickel can lead to desulfonylation, replacing the sulfonyl group with a hydrogen atom. The specific conditions required for the cleavage of the C-S bond in this compound are not documented but can be inferred from the general reactivity of aryl alkyl sulfones.
Role of the Sulfonyl Group as an Activating/Deactivating Moiety
As discussed previously, the sulfonyl group is a strong deactivating group for electrophilic aromatic substitution due to its electron-withdrawing nature. msu.edu Conversely, it acts as an activating group for nucleophilic aromatic substitution by stabilizing the negatively charged intermediate. lumenlearning.commasterorganicchemistry.com This dual role is a key aspect of the reactivity of this compound.
Reactions Involving the 2,3-Dibromopropyl Chain
The 2,3-dibromopropyl chain is a reactive part of the molecule, primarily due to the presence of two vicinal bromine atoms.
Vicinal dihalides, compounds with halogens on adjacent carbons, are known to undergo elimination reactions in the presence of a strong base to form alkenes and alkynes. libretexts.orgopenstax.org This process, known as dehydrohalogenation, involves the removal of a hydrogen atom and a halogen atom from adjacent carbons. fiveable.me
In the case of this compound, treatment with a strong base, such as sodium amide (NaNH₂) or potassium hydroxide (B78521) (KOH), would be expected to induce a double dehydrobromination. youtube.commasterorganicchemistry.com The first elimination would yield an alkenyl sulfone, and a second elimination would lead to the formation of an alkynyl sulfone. The reaction likely proceeds through a vinyl bromide intermediate. openstax.org
Table 3: Potential Elimination Reactions of the 2,3-Dibromopropyl Chain
| Reagent | Conditions | Major Product |
| KOH | Alcoholic solution, heat | (2-Bromoprop-1-en-1-yl)sulfonylbenzene and (1-Bromoprop-1-en-2-yl)sulfonylbenzene |
| 2 eq. NaNH₂ | Liquid NH₃ | (Prop-1-yn-1-yl)sulfonylbenzene |
It is also conceivable that under different conditions, nucleophilic substitution of one or both bromine atoms could occur, although elimination reactions are often favored with vicinal dihalides.
Elimination Reactions (E1, E2) to Form Unsaturated Linkages
Vicinal dihalides are classic precursors for the formation of alkynes via a twofold elimination of hydrogen halide (HX). libretexts.orglibretexts.org This transformation typically requires a strong base. libretexts.org In the case of this compound, treatment with a strong base like sodium amide (NaNH₂) would be expected to induce a double dehydrobromination.
The reaction would likely proceed through a two-step E2 mechanism. libretexts.org The first elimination would form a vinylic halide intermediate. A second E2 elimination from this intermediate would then generate the alkyne. The strong electron-withdrawing nature of the phenylsulfonyl group would increase the acidity of the protons on the carbon adjacent to it, potentially influencing the regioselectivity of the elimination.
Table 1: Expected Products from Elimination Reactions
| Reactant | Conditions | Probable Mechanism | Expected Product |
|---|
The E1 mechanism is less likely for this substrate under strongly basic conditions, as E1 reactions are favored by weak bases and polar protic solvents and are prone to competition from SN1 reactions. cymitquimica.com
Nucleophilic Substitution Reactions (SN1, SN2) at Brominated Carbons
The carbon atoms bonded to bromine are electrophilic centers and are susceptible to attack by nucleophiles. Both SN1 and SN2 mechanisms are theoretically possible, but their likelihood depends on the reaction conditions. masterorganicchemistry.com
An SN2 reaction would involve a backside attack by a strong nucleophile, displacing one of the bromide ions. youtube.com This process is sensitive to steric hindrance. Given the structure, a nucleophile could attack either C2 or C3. The presence of the bulky phenylsulfonyl group might sterically hinder the attack at C2 to some extent. Polar aprotic solvents are known to favor SN2 reactions. youtube.com
An SN1 reaction would proceed through a carbocation intermediate. The stability of this carbocation is crucial. A carbocation at C2 or C3 would be destabilized by the adjacent electron-withdrawing sulfonyl group, making the SN1 pathway generally unfavorable. SN1 reactions are typically favored by polar protic solvents and weaker nucleophiles. masterorganicchemistry.com
Table 2: Factors Influencing Substitution Mechanisms
| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |
|---|---|---|---|
| Substrate | Tertiary > Secondary | Primary > Secondary | Secondary carbons present; sulfonyl group is destabilizing for carbocations. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | Reaction outcome is highly dependent on the chosen nucleophile. |
| Solvent | Polar Protic (e.g., ethanol) | Polar Aprotic (e.g., acetone (B3395972), DMSO) | Choice of solvent can be used to favor one pathway. |
| Leaving Group | Good (Br⁻ is a good leaving group) | Good (Br⁻ is a good leaving group) | Both mechanisms are viable in this regard. |
Radical Reactions and Halogen Atom Transfer Processes
Halogenated organic compounds can participate in radical reactions, often initiated by light or a radical initiator. Halogen-atom transfer (XAT) is a key process in radical chemistry for generating carbon-centered radicals. This typically involves the transfer of a halogen atom from the substrate to a radical species. While modern photoredox catalysis has expanded the scope of XAT, these reactions have historically been used to form C-C bonds under mild conditions.
For this compound, a radical initiator could abstract a bromine atom to generate a carbon-centered radical at either the C2 or C3 position. The subsequent fate of this radical intermediate would depend on the reaction conditions, potentially leading to reduction, elimination, or addition products.
Stereoselectivity and Regioselectivity in Transformations of this compound
Without experimental data, the discussion of stereoselectivity and regioselectivity remains theoretical, based on established principles.
Control of Diastereomeric and Enantiomeric Outcomes
The molecule this compound contains two chiral centers (C2 and C3), meaning it can exist as diastereomers and enantiomers. Any reaction at these centers has the potential to be stereoselective or stereospecific. wikipedia.orgkhanacademy.org
In E2 Reactions: The E2 mechanism requires an anti-periplanar arrangement of the departing proton and leaving group. libretexts.org This requirement means that the stereochemistry of the starting material will directly influence the stereochemistry of the vinylic halide intermediate, making the reaction stereospecific.
In SN2 Reactions: An SN2 reaction proceeds with inversion of configuration at the reaction center. youtube.com If a chiral, enantiomerically pure starting material were used, the product of an SN2 reaction would also be enantiomerically pure, with the opposite configuration at the carbon that was attacked.
In SN1 Reactions: An SN1 reaction involves a planar carbocation intermediate. A nucleophile can attack this intermediate from either face, leading to a mixture of stereoisomers (racemization), resulting in low stereoselectivity. masterorganicchemistry.com
Positional Selectivity in Chain and Ring Reactions
Regioselectivity refers to the preference for reaction at one position over another. youtube.com In this compound, key regiochemical questions involve which bromine atom is substituted or which proton is abstracted.
Elimination: In the first elimination step, a base could abstract a proton from either C1 or C3. The acidity of the C1 protons is significantly increased by the adjacent phenylsulfonyl group. Therefore, abstraction from C1 is highly probable, leading to the formation of a double bond between C1 and C2.
Substitution: In nucleophilic substitution, the relative electrophilicity of C2 and C3 would determine the site of attack. The phenylsulfonyl group's electron-withdrawing effect would be felt by both carbons, but steric factors could lead a nucleophile to preferentially attack the less hindered C3 position.
In reactions involving the phenyl ring, the phenylsulfonyl group acts as a deactivating, meta-directing group for electrophilic aromatic substitution. youtube.com Therefore, if the benzene ring were to undergo a reaction like nitration or halogenation, the new substituent would be directed to the meta position.
Mechanistic Investigations of 2,3 Dibromopropanesulfonyl Benzene Transformations
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probes
Kinetic studies are paramount in determining the rate of a reaction and its dependence on the concentration of reactants, catalysts, and the reaction environment. For a compound like (2,3-Dibromopropanesulfonyl)benzene, a primary investigation would involve determining the rate law for its reactions, such as dehydrobromination or substitution.
Kinetic Data:
A hypothetical reaction, the base-induced elimination of HBr from this compound, might be expected to follow second-order kinetics, being first order in both the substrate and the base. The rate law could be expressed as:
Rate = k[this compound][Base]
Monitoring the reaction progress could be achieved using spectroscopic techniques. For instance, UV-Vis spectroscopy could track the formation of a conjugated system resulting from elimination. The disappearance of the reactant or the appearance of the product could be quantified over time to determine the rate constant, k.
Spectroscopic Probes:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking the structural changes during a reaction. For example, in a substitution reaction at the benzylic position, the appearance of new signals corresponding to the new substituent and the disappearance of the bromine-adjacent proton signals would be indicative of the reaction's progress.
Infrared (IR) Spectroscopy: IR spectroscopy can monitor changes in functional groups. The characteristic stretches of the sulfonyl group (SO₂) and the C-Br bonds would change upon reaction, providing real-time information about the transformation.
A hypothetical data set for a kinetic experiment is presented below:
| [Substrate] (M) | [Base] (M) | Initial Rate (M/s) |
| 0.01 | 0.01 | 1.0 x 10⁻⁵ |
| 0.02 | 0.01 | 2.0 x 10⁻⁵ |
| 0.01 | 0.02 | 2.0 x 10⁻⁵ |
| This interactive table demonstrates how varying reactant concentrations would affect the initial rate of a hypothetical second-order reaction. |
Identification and Characterization of Reaction Intermediates
The short-lived intermediates formed during a reaction are critical to understanding the mechanism. For transformations of this compound, several types of intermediates could be postulated.
Carbocations: In the case of a solvolysis reaction, the departure of a bromide ion from the side chain could lead to the formation of a carbocationic intermediate. The stability of this intermediate would be influenced by the electron-withdrawing nature of the phenylsulfonyl group.
Carbanions: In a base-induced elimination, the abstraction of a proton would generate a carbanion. The presence of the sulfonyl group would stabilize an adjacent carbanion through resonance and inductive effects.
Benzyne (B1209423) Intermediates: Under strongly basic conditions, elimination of HBr from the aromatic ring could potentially lead to a benzyne intermediate. youtube.commasterorganicchemistry.com This highly reactive species would then be trapped by a nucleophile. youtube.commasterorganicchemistry.comyoutube.com The formation of benzyne can be inferred from the product distribution, as the incoming nucleophile can add to either side of the "triple bond," often leading to a mixture of isomers. youtube.commasterorganicchemistry.comyoutube.com
The direct observation of these intermediates is often challenging due to their high reactivity. youtube.com Techniques such as low-temperature NMR or trapping experiments with specific reagents are employed for their detection and characterization.
Hammett Plot Analyses for Substituent Effects on Reaction Rates
The Hammett equation provides a powerful tool for understanding the electronic effects of substituents on the rates and equilibria of reactions involving benzene (B151609) derivatives. libretexts.orgwikipedia.org The equation is given by:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant (which reflects the sensitivity of the reaction to substituent effects). wikipedia.org
For reactions of this compound derivatives with substituents on the benzene ring, a Hammett plot can reveal valuable mechanistic information.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and that a negative charge is developing in the transition state (or a positive charge is being destroyed). wikipedia.org For example, a nucleophilic aromatic substitution on a substituted this compound would likely have a positive ρ value.
A negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of a positive charge in the transition state. An electrophilic aromatic substitution reaction would be an example.
A hypothetical Hammett plot for the reaction of substituted (2,3-Dibromopropanesulfonyl)benzenes might yield the following data:
| Substituent (para) | σ | log(k/k₀) |
| -NO₂ | 0.78 | 1.17 |
| -Cl | 0.23 | 0.35 |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.17 | -0.26 |
| -OCH₃ | -0.27 | -0.41 |
| This interactive table presents hypothetical data for a Hammett plot analysis. Plotting log(k/k₀) versus σ would yield a straight line with a slope equal to ρ. |
Isotopic Labeling Studies to Determine Rate-Limiting Steps
Isotopic labeling is a definitive method for determining reaction mechanisms, particularly the rate-limiting step and the fate of specific atoms during a transformation.
Kinetic Isotope Effect (KIE):
By replacing an atom at a position involved in bond breaking in the rate-determining step with a heavier isotope (e.g., replacing hydrogen with deuterium), a decrease in the reaction rate is often observed. This is known as the kinetic isotope effect (KIE).
For the dehydrobromination of this compound, if the C-H bond cleavage is the rate-limiting step, a significant primary KIE (kH/kD > 2) would be expected upon deuteration of the appropriate proton. If no significant KIE is observed, it suggests that C-H bond cleavage is not part of the rate-determining step.
Tracer Studies:
Isotopes can also be used as labels to trace the path of atoms throughout a reaction. For instance, using ¹³C labeling on the benzene ring could help elucidate the mechanism of a potential benzyne intermediate. If a nucleophile adds to a position adjacent to the original point of substitution, it provides strong evidence for a symmetrical intermediate like benzyne. masterorganicchemistry.com John D. Roberts' famous experiment with ¹⁴C-labeled chlorobenzene (B131634) provided definitive evidence for the benzyne mechanism in nucleophilic aromatic substitution. masterorganicchemistry.com
Computational Studies on 2,3 Dibromopropanesulfonyl Benzene
Density Functional Theory (DFT) Calculations for Molecular Structure and Conformation
Density Functional Theory (DFT) has emerged as a predominant method in quantum chemistry for the prediction of molecular structures and energies. This approach is founded on the principle that the energy of a molecule can be determined from its electron density. For a molecule like (2,3-Dibromopropanesulfonyl)benzene, DFT calculations can offer precise insights into its geometric parameters and the relative stabilities of its different spatial arrangements.
The geometry of this compound is defined by its bond lengths, bond angles, and torsional (or dihedral) angles. DFT calculations can predict these parameters with a high degree of accuracy. The torsional angles, in particular, are crucial for understanding the molecule's three-dimensional shape and flexibility. These angles describe the rotation around single bonds, such as the C-C bonds in the propanesulfonyl chain and the C-S bond connecting the chain to the benzene (B151609) ring.
Table 1: Predicted Bond Lengths in this compound (Illustrative)
| Bond | Predicted Bond Length (Å) |
| C-C (Aromatic) | ~1.39 - 1.40 |
| C-H (Aromatic) | ~1.08 |
| C-S | ~1.77 |
| S=O | ~1.43 |
| C-C (Aliphatic) | ~1.54 |
| C-Br | ~1.94 |
The torsional angles involving the sulfonyl group and the phenyl ring would reveal the preferred orientation of these two moieties relative to each other. Furthermore, the dihedral angles within the 2,3-dibromopropane chain would dictate its conformation.
Table 2: Key Torsional Angles in this compound (Illustrative)
| Torsional Angle | Description | Predicted Value (°) |
| C(Aromatic)-C(Aromatic)-S-O | Orientation of sulfonyl oxygen relative to the phenyl ring | Varies |
| C(Aromatic)-S-C(Aliphatic)-C(Aliphatic) | Orientation of the propane (B168953) chain relative to the phenyl ring | Varies |
| S-C-C-Br | Conformation of the dibrominated propane chain | Varies |
| Br-C-C-Br | Relative position of the two bromine atoms | Varies |
Molecules with rotatable single bonds, such as this compound, can exist in multiple conformations. A thorough computational study involves exploring the conformational landscape to identify the most stable conformers (energy minima) and the transition states that connect them. researchgate.netmdpi.com This exploration is typically performed by systematically rotating the key torsional angles and calculating the energy at each step.
The results of such an analysis for this compound would likely reveal several low-energy conformations. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing a picture of the molecule's dynamic behavior in solution.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule governs its chemical reactivity. DFT calculations provide valuable descriptors of the electronic structure, such as the distribution of electrons and the energies of the molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the benzene ring, which is the most electron-rich part of the molecule. researchgate.netyoutube.com The LUMO, on the other hand, would likely be distributed over the sulfonyl group and the carbon atoms bearing the bromine atoms, as these are the more electrophilic sites. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Orbital | Predicted Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.2 |
| Gap | 6.3 |
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
For this compound, the ESP map would likely show a negative potential above and below the plane of the benzene ring, characteristic of aromatic systems. researchgate.net The oxygen atoms of the sulfonyl group would also exhibit a strong negative potential. Conversely, the hydrogen atoms of the benzene ring and the regions around the bromine atoms would likely show a positive potential, indicating their electrophilic character. researchgate.netresearchgate.net
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the pathways of chemical reactions, providing insights into their mechanisms and kinetics. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.
While no specific reaction pathway studies for this compound were found in the public domain, one could hypothetically model reactions such as nucleophilic substitution at the carbon atoms bearing the bromine atoms. By calculating the energy profile of the reaction, it would be possible to determine the feasibility of the reaction and to understand the role of the sulfonyl group and the phenyl ring in influencing the reactivity. The analysis would involve identifying the structures of the reactants, products, and the transition state, and calculating their relative energies.
Energy Barriers for Key Transformations
There are no publicly available computational studies that have determined the energy barriers associated with the key chemical transformations of this compound. Such studies would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to model the reaction pathways and identify the transition states. The activation energies derived from these calculations are crucial for understanding the kinetics and feasibility of reactions like nucleophilic substitution, elimination, or degradation pathways. Without dedicated research on this specific molecule, any discussion of its reaction energetics would be purely speculative.
Investigation of Mechanistic Alternatives
Similarly, the scientific literature lacks any computational investigations into the mechanistic alternatives for reactions involving this compound. Mechanistic studies are fundamental to predicting reaction outcomes and optimizing reaction conditions. For a molecule with multiple reactive sites, such as the bromine atoms and the sulfonyl group in this compound, computational analysis could provide invaluable insights into competing reaction pathways. For instance, it could elucidate whether reactions proceed via concerted or stepwise mechanisms, or the regioselectivity of certain transformations. However, no such computational analyses have been reported for this compound.
While computational studies on other benzenesulfonyl derivatives and brominated aromatic compounds exist, the unique structural and electronic properties of this compound necessitate a dedicated computational investigation to provide accurate and reliable data. The absence of such research highlights a gap in the current body of scientific knowledge and presents an opportunity for future computational chemistry research.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2,3 Dibromopropanesulfonyl Benzene and Its Derivatives
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (2D NMR, NOESY, COSY, HSQC, HMBC) for Structural Elucidation
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of (2,3-Dibromopropanesulfonyl)benzene. While 1D ¹H and ¹³C NMR offer preliminary data on the proton and carbon environments, 2D NMR experiments are crucial for assembling the molecule's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): This technique maps the coupling relationships between protons (¹H-¹H) that are typically separated by two or three bonds. In this compound, COSY spectra would reveal correlations between the adjacent protons on the phenyl ring and, critically, the connectivity between the methine and methylene (B1212753) protons of the dibromopropyl chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the signals of protons with their directly attached carbon atoms (¹H-¹³C). This is vital for the definitive assignment of carbon resonances in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. This is instrumental in connecting different molecular fragments. For this compound, HMBC can establish the link between the propyl chain and the benzenesulfonyl group by showing correlations from the chain's protons to the carbons of the phenyl ring and the sulfonyl-substituted carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, regardless of their bonding connections. This can help in determining the preferred conformation of the flexible dibromopropyl chain relative to the plane of the phenyl ring.
Table 1: Representative NMR Data for Structural Elucidation of this compound This table presents expected correlations and is for illustrative purposes. Actual chemical shifts depend on experimental conditions.
| Atom Group | Technique | Expected Correlation |
|---|---|---|
| Aromatic Protons | COSY | Correlations between adjacent ortho, meta, and para protons. |
| Propyl Chain Protons | COSY | Correlations between H-1, H-2, and H-3 protons. |
| CH/CH₂ and C | HSQC | Direct one-bond correlation between each proton and its attached carbon. |
| Propyl Chain and Phenyl Ring | HMBC | Correlations from H-1 of the propyl chain to C-1' of the phenyl ring. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. It provides a highly accurate mass measurement of the molecular ion, allowing for the calculation of a unique molecular formula. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern resulting from the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), which serves as a clear diagnostic marker.
Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. By inducing fragmentation, the resulting product ions provide evidence for the compound's structure. Expected fragmentation would include the loss of bromine atoms, the sulfonyl dioxide moiety (SO₂), and cleavage of the C-S bond or within the propyl chain.
Table 2: Expected High-Resolution Mass Data for C₉H₁₀Br₂O₂S
| Ion | Calculated m/z | Significance |
|---|---|---|
| [M]⁺· | 357.8714 | Molecular ion (for ⁷⁹Br₂) |
| [M+2]⁺· | 359.8693 | Isotopic peak (for ⁷⁹Br⁸¹Br) |
| [M+4]⁺· | 361.8673 | Isotopic peak (for ⁸¹Br₂) |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups within this compound.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show very strong absorption bands corresponding to the sulfonyl group (SO₂). The asymmetric and symmetric stretching vibrations of the S=O bonds are typically found in the 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹ regions, respectively. Other key absorptions include C-H stretches for the aromatic ring (around 3100–3000 cm⁻¹) and the aliphatic chain (around 3000–2850 cm⁻¹), aromatic C=C stretching (1600–1450 cm⁻¹), and C-Br stretches, which typically appear in the fingerprint region below 700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy offers complementary information. Symmetric vibrations, such as the sulfonyl symmetric stretch and the aromatic ring breathing modes, often produce strong signals in the Raman spectrum, which may be weak in the IR.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1300 |
| Sulfonyl (S=O) | Symmetric Stretch | 1160 - 1120 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-Br | Stretch | < 700 |
X-ray Crystallography for Solid-State Structure Determination
For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the definitive technique. Provided that a suitable quality crystal of this compound can be grown, this method can yield precise data on bond lengths, bond angles, and torsional angles. This information reveals the exact conformation of the molecule and how multiple molecules are arranged within the crystal lattice, including any significant intermolecular interactions like halogen or hydrogen bonds.
Chiral Chromatography for Enantiomeric Purity Assessment (if chiral derivatives are relevant)
The structure of this compound contains two chiral centers at positions C-2 and C-3 of the propyl chain. This gives rise to the possibility of four stereoisomers: two pairs of enantiomers ((2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)). Consequently, chiral chromatography is a highly relevant and essential technique for the analysis of this compound.
This method utilizes a chiral stationary phase (CSP) within a chromatography column to separate the different stereoisomers. The enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates, which allows for their separation and quantification. This is particularly crucial for determining the enantiomeric excess (ee) or diastereomeric ratio of a sample, which are key purity indicators if the compound is produced via a stereoselective synthesis.
Derivatization and Analog Synthesis of 2,3 Dibromopropanesulfonyl Benzene
Modifications on the Benzene (B151609) Ring
The benzene ring of (2,3-Dibromopropanesulfonyl)benzene is a key target for structural modification to explore structure-activity relationships. The presence of the sulfonyl group significantly influences the reactivity of the aromatic ring, primarily through its strong electron-withdrawing nature.
Common electrophilic aromatic substitution reactions that could be applied include nitration, halogenation, and sulfonation. For instance, treatment with a mixture of nitric acid and sulfuric acid would be expected to yield the corresponding meta-nitro derivative. masterorganicchemistry.com
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Major Product |
| Nitration | HNO₃, H₂SO₄ | 1-(2,3-Dibromopropanesulfonyl)-3-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 1-Bromo-3-(2,3-dibromopropanesulfonyl)benzene |
| Sulfonation | SO₃, H₂SO₄ | 3-(2,3-Dibromopropanesulfonyl)benzenesulfonic acid |
Metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the context of modifying this compound, the sulfonyl group itself can serve as a leaving group in certain palladium-catalyzed cross-coupling reactions. This desulfonylative coupling allows for the direct arylation, vinylation, or alkynylation at the position of the sulfonyl group, effectively replacing the entire (2,3-Dibromopropanesulfonyl) moiety.
Recent advancements have demonstrated the utility of aryl sulfones as electrophilic partners in reactions like the Suzuki-Miyaura coupling. acs.org This enables the construction of biaryl compounds, which are prevalent in many areas of chemical science. The reaction conditions can be tuned to achieve selective coupling, offering a pathway to complex molecular architectures.
Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions with Aryl Sulfones
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / RuPhos | Biaryl |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Aryl-alkyne |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Aryl-alkene |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | Arylamine |
Transformations at the Sulfonyl Linkage
The sulfonyl group is a robust functional group, but it can be transformed into other functionalities, providing another avenue for analog synthesis.
The sulfonyl group can be reductively cleaved to afford the corresponding hydrocarbon. nih.gov This transformation effectively removes the sulfonyl moiety, leaving the alkyl chain directly attached to the benzene ring. In the case of this compound, reduction would yield 1-(2,3-dibromopropyl)benzene. Various reducing agents can accomplish this, with catalytic methods often offering mild and efficient conditions. For example, palladium-catalyzed reactions have been employed for the reduction of sulfones. nih.govacs.org
Table 3: Reagents for the Reduction of Aryl Alkyl Sulfones
| Reagent System | Product from this compound |
| SmI₂/HMPA | 1-(2,3-Dibromopropyl)benzene |
| LiAlH₄ | 1-(2,3-Dibromopropyl)benzene |
| Pd/C, H₂ | 1-(2,3-Dibromopropyl)benzene |
A common and highly valuable transformation involving the sulfonyl group is its conversion into sulfonamides and sulfonate esters. This is typically achieved by first converting the sulfonic acid or a derivative into a sulfonyl chloride. Benzenesulfonyl chloride, a closely related starting material, is frequently used for this purpose. cdnsciencepub.comcbijournal.comcdnsciencepub.comrsc.org The resulting sulfonyl chloride is a reactive electrophile that readily undergoes reaction with nucleophiles such as primary and secondary amines to form sulfonamides, or with alcohols to form sulfonate esters. nih.govresearchgate.netorganic-chemistry.orggoogle.com These reactions are often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. cbijournal.com
Table 4: Synthesis of Sulfonamides from a Sulfonyl Chloride Precursor
| Amine | Base | Product |
| Aniline | Pyridine | N-Phenyl- (2,3-dibromopropanesulfonyl)benzenesulfonamide |
| Dibutylamine | NaOH (aq) | N,N-Dibutyl-(2,3-dibromopropanesulfonyl)benzenesulfonamide |
| Hexamethylenimine | NaOH (aq) | 1-((2,3-Dibromopropanesulfonyl)phenylsulfonyl)azepane |
Table 5: Synthesis of Sulfonate Esters from a Sulfonyl Chloride Precursor
| Alcohol | Base | Product |
| Methanol | Pyridine | Methyl (2,3-dibromopropanesulfonyl)benzenesulfonate |
| Isopropanol | NaH | Isopropyl (2,3-dibromopropanesulfonyl)benzenesulfonate |
| Phenol | K₂CO₃ | Phenyl (2,3-dibromopropanesulfonyl)benzenesulfonate |
Alterations of the 2,3-Dibromopropyl Chain
The 2,3-dibromopropyl chain is a highly reactive portion of the molecule due to the presence of two bromine atoms on adjacent carbons (a vicinal dibromide). libretexts.orgncert.nic.indrishtiias.com This functionality can undergo several transformations, primarily elimination and substitution reactions.
Elimination reactions of vicinal dibromides, typically promoted by a base, lead to the formation of alkenes and alkynes. libretexts.orgmasterorganicchemistry.com The treatment of this compound with a strong base like sodium amide would be expected to induce a double dehydrobromination, yielding (prop-1-yn-1-ylsulfonyl)benzene or (prop-2-yn-1-ylsulfonyl)benzene depending on the reaction conditions. Milder bases or different reaction conditions can lead to the formation of a bromo-alkene intermediate. ucsb.edulibretexts.orgchemguide.uk
Nucleophilic substitution reactions at the carbon-bromine bonds are also possible, allowing for the introduction of a wide array of functional groups. However, due to the potential for competing elimination reactions, careful selection of the nucleophile and reaction conditions is crucial.
Table 6: Potential Products from Reactions of the 2,3-Dibromopropyl Chain
| Reaction Type | Reagents | Potential Product(s) |
| Double Elimination | 2 eq. NaNH₂ | (Prop-1-yn-1-ylsulfonyl)benzene / (Prop-2-yn-1-ylsulfonyl)benzene |
| Single Elimination | KOH, Ethanol | (2-Bromoprop-2-en-1-ylsulfonyl)benzene / (3-Bromoprop-1-en-1-ylsulfonyl)benzene |
| Nucleophilic Substitution | NaI, Acetone (B3395972) | (2,3-Diiodopropanesulfonyl)benzene |
| Nucleophilic Substitution | NaCN, DMSO | (2,3-Dicyanopropanesulfonyl)benzene |
Selective Debromination and Olefin Formation
The elimination of the two bromine atoms from this compound is a prominent reaction pathway, leading to the formation of an unsaturated sulfone, specifically phenyl vinyl sulfone or its isomers. This transformation is typically achieved through a dehalogenation reaction, which can be promoted by various reagents.
One of the most common methods for the dehalogenation of vicinal dibromides is the use of iodide ions. libretexts.org In this reaction, the iodide ion acts as a nucleophile, attacking one of the bromine atoms and inducing a concerted E2 elimination of the second bromine atom to form a double bond. The reaction of this compound with a source of iodide, such as sodium iodide in a suitable solvent like acetone or ethanol, is expected to yield phenyl vinyl sulfone.
Another effective reagent for this transformation is zinc dust. rsc.org The reaction with zinc proceeds via an organozinc intermediate, which then eliminates to form the alkene. This method is a classic approach for the synthesis of alkenes from vicinal dihalides.
The formation of phenyl vinyl sulfone from this compound is a significant synthetic step, as vinyl sulfones are valuable intermediates in organic synthesis. They can participate in a variety of reactions, including Michael additions, cycloadditions, and Heck couplings, allowing for further functionalization.
Table 1: Representative Conditions for Debromination of Vicinal Dibromides
| Reagent | Solvent | Temperature | Product | Reference |
| Sodium Iodide | Acetone | Reflux | Alkene | libretexts.org |
| Zinc Dust | Ethanol | Room Temp. | Alkene | rsc.org |
| Sodium Sulfide | Ethanol | Reflux | Alkene | - |
| Triphenylphosphine | Dichloromethane | Room Temp. | Alkene | - |
It is important to note that the regioselectivity of the elimination can be influenced by the reaction conditions and the substitution pattern of the starting material. For this compound, the formation of phenyl vinyl sulfone is the anticipated major product due to the stability conferred by conjugation of the double bond with the phenylsulfonyl group.
Nucleophilic Replacement of Bromine Atoms with Other Nucleophiles
The bromine atoms in this compound are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The electron-withdrawing nature of the adjacent phenylsulfonyl group enhances the electrophilicity of the carbon atoms bearing the bromine atoms, making them more reactive towards nucleophiles.
A variety of nucleophiles can be employed to displace one or both bromine atoms. These include alkoxides, thiolates, amines, and carbanions. The reaction conditions, such as the choice of solvent, temperature, and the nature of the nucleophile, will determine the outcome of the reaction, including whether mono- or di-substitution occurs.
For instance, reaction with a soft nucleophile like a thiolate is expected to proceed readily. The resulting thioether derivatives can be further oxidized to the corresponding sulfoxides or sulfones, providing access to a new class of sulfonyl compounds.
The reaction with amines can lead to the formation of amino-substituted sulfones. Depending on the stoichiometry and reaction conditions, either one or both bromine atoms can be replaced. These amino derivatives can serve as building blocks for the synthesis of more complex molecules, including heterocyclic compounds.
Table 2: Examples of Nucleophilic Substitution on Activated Alkyl Halides
| Nucleophile | Substrate | Product | Reference |
| Sodium Methoxide | 1,2-Dibromoethane | 1,2-Dimethoxyethane | - |
| Sodium Thiophenoxide | 1-Bromo-2-chloroethane | 1-Chloro-2-(phenylthio)ethane | - |
| Piperidine | 1,3-Dibromopropane | 1,3-Di(piperidin-1-yl)propane | - |
| Diethyl Malonate | 1,2-Dibromoethane | Diethyl cyclopropane-1,1-dicarboxylate | - |
The presence of two leaving groups on adjacent carbons also opens up the possibility of intramolecular cyclization reactions if a suitable dinucleophile is used. This can lead to the formation of various heterocyclic systems containing a sulfonyl group.
Chain Elongation and Functionalization
The derivatives obtained from the debromination and nucleophilic substitution reactions of this compound can be further elaborated to create more complex molecular architectures.
The phenyl vinyl sulfone, formed via debromination, is a particularly useful intermediate for chain elongation. As a Michael acceptor, it can react with a wide range of carbon and heteroatom nucleophiles. For example, the addition of Grignard reagents or organocuprates can introduce alkyl or aryl groups, extending the carbon chain.
Furthermore, the double bond in phenyl vinyl sulfone can be subjected to various functionalization reactions. Epoxidation, dihydroxylation, and cyclopropanation are all feasible transformations that introduce new functional groups and stereocenters.
The products of nucleophilic substitution can also be further functionalized. For example, if a nucleophile containing a protected functional group is used, deprotection followed by subsequent reactions can lead to a diverse array of derivatives. An amino-substituted derivative could be acylated, alkylated, or used in the construction of nitrogen-containing heterocycles. A hydroxyl-substituted derivative could be etherified, esterified, or oxidized.
The synthesis of heterocyclic compounds from derivatives of this compound is a promising area. For instance, reaction with a hydrazine (B178648) derivative could potentially lead to the formation of pyrazole (B372694) or pyrazolidine (B1218672) rings bearing a phenylsulfonylmethyl group. Similarly, reaction with amidines or guanidines could yield pyrimidine (B1678525) or imidazole (B134444) derivatives. Research on the synthesis of arylsulfonyl heterocycles from bromoallyl sulfones has demonstrated the feasibility of such cyclization strategies. rsc.org
Applications in Synthetic Chemistry and Chemical Methodologies
(2,3-Dibromopropanesulfonyl)benzene as a Versatile Synthetic Precursor
The combination of a phenylsulfonyl group and two bromine atoms on a flexible three-carbon chain positions this compound as a highly versatile precursor for the synthesis of intricate organic molecules. The electron-withdrawing nature of the phenylsulfonyl group can influence the reactivity of the adjacent carbons, while the two bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions.
Building Block for Complex Organic Scaffolds
The true utility of a synthetic precursor lies in its ability to be elaborated into more complex structures. While direct research on this compound is limited, the chemistry of analogous compounds, such as 2,3-dibromo-1-(phenylsulfonyl)-1-propene (DBP), provides significant insight into its potential. DBP has been demonstrated as a key reagent in the construction of heterocyclic and carbocyclic systems. For instance, it serves as a multielectrophilic reagent for the synthesis of 2-methyl-4-[(phenylsulfonyl)methyl]furans and 2-methyl-3-[(phenylsulfonyl)methyl]-2-cyclopenten-1-ones orgsyn.org.
This suggests that this compound could similarly act as a linchpin in assembling complex molecular frameworks. By reacting with various nucleophiles, the dibromo-substituted propyl chain can be cyclized or coupled with other fragments to generate a wide array of carbocyclic and heterocyclic scaffolds. The phenylsulfonyl moiety, in addition to activating the carbon backbone, can be retained as a functional handle for further transformations or removed under reductive conditions.
Reagent in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are a cornerstone of modern synthetic efficiency. orgsyn.orglibretexts.orgnih.gov The structure of this compound, with its multiple electrophilic centers, makes it an intriguing candidate for the design of novel MCRs.
One could envision a scenario where two different nucleophiles react sequentially with the two bromine-bearing carbons, followed by a further transformation involving the sulfonyl group or the aromatic ring. This would allow for the rapid generation of molecular complexity from simple starting materials. Although specific examples involving this compound in MCRs are not yet reported in the literature, its potential in this area is significant and warrants future investigation.
Exploration in Novel Reaction Development
The development of new chemical transformations is a driving force in organic chemistry. The unique combination of functional groups in this compound makes it a promising substrate for exploring and developing novel synthetic methodologies.
Development of New Methods for C-S, C-C, and C-Halogen Bond Formation
The presence of both bromine and sulfonyl functionalities within the same molecule offers a platform for developing new bond-forming reactions.
C-S Bond Formation: The phenylsulfonyl group itself is a product of C-S bond formation. Furthermore, reactions that proceed with the displacement of the sulfonyl group could be envisaged, leading to new strategies for introducing sulfur-containing moieties.
C-C Bond Formation: The primary application of this reagent would likely be in the formation of new carbon-carbon bonds. The two bromine atoms can be displaced by a variety of carbon nucleophiles, such as enolates, organometallics, and carbanions, to build up a carbon skeleton. The sequential and selective substitution of the two bromine atoms could lead to the stereocontrolled synthesis of complex acyclic and cyclic systems.
C-Halogen Bond Formation: While the compound itself contains C-Br bonds, its reactions could be tailored to introduce other halogens. For instance, halide exchange reactions could replace the bromine atoms with fluorine, chlorine, or iodine, providing access to a wider range of halogenated building blocks.
Investigation of Stereoselective Transformations
The two bromine atoms in this compound are located on adjacent chiral centers (assuming a racemic mixture of the starting material). This presents an opportunity for the development of stereoselective reactions. By employing chiral reagents or catalysts, it may be possible to achieve kinetic resolution of the racemic mixture or to perform diastereoselective and enantioselective substitutions of the bromine atoms. Such transformations would be highly valuable for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.
Utility as a Functional Group Transfer Reagent
A functional group transfer reagent is a molecule that can deliver a specific functional group to a substrate. While the primary utility of this compound appears to be as a bifunctional electrophile, its potential as a transfer reagent should not be overlooked.
For example, under specific reaction conditions, it might be possible for the "CH(Br)CH2(Br)SO2Ph" moiety or a derivative thereof to be transferred to a nucleophilic substrate. More plausibly, after initial reaction at one of the electrophilic centers, the remaining part of the molecule could undergo rearrangement and act as a transfer agent for a smaller fragment. The development of such reactions would represent a novel application for this class of compounds.
No Information Found for "this compound"
Despite a comprehensive search of scientific databases and chemical literature, no information could be found on the chemical compound "this compound." This includes a lack of data regarding its chemical structure, synthesis, and applications in synthetic chemistry.
Searches for this specific compound name and related structural motifs did not yield any relevant results. The PubChem database, a comprehensive resource for chemical information, contains an entry for a structurally different compound, "(2,3-dibromopropyl)benzene" nih.gov, which lacks the sulfonyl group specified in the query.
General searches were conducted on the synthesis of substituted benzenes, bromination of phenyl derivatives, and compounds containing both sulfonyl and bromo groups. These searches provided extensive information on related chemical transformations and similar molecules. For instance, methods for the synthesis of "phenyl vinyl sulfone" are well-documented, which features a phenylsulfonyl group that could theoretically undergo bromination on the vinyl substituent orgsyn.orgorganic-chemistry.orgorgsyn.orgsigmaaldrich.comnih.gov. Additionally, general protocols for the bromination of various aromatic and aliphatic compounds are available google.comgoogle.compressbooks.pubyoutube.comlibretexts.orglibretexts.orgyoutube.com.
However, none of the retrieved literature specifically describes the synthesis, properties, or applications of "this compound." This suggests that the compound may not be a known or well-characterized substance in the field of chemistry.
Due to the complete absence of information on "this compound," it is not possible to generate the requested article focusing on its applications in synthetic chemistry. The instructions to adhere strictly to the provided outline and focus solely on the specified compound cannot be fulfilled.
It is possible that the name of the compound provided was inaccurate, or it may be a novel compound that has not yet been described in the accessible scientific literature.
Q & A
Q. How can researchers optimize the synthesis of (2,3-dibromopropanesulfonyl)benzene to achieve high purity and yield?
Methodological Answer:
- Start with sulfonation of benzene derivatives followed by bromination. Use stoichiometric control (e.g., 2,3-dibromopropane as a brominating agent) to avoid over-bromination.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.
- Validate purity using high-performance liquid chromatography (HPLC) or gas chromatography (GC) (>95% purity threshold, as seen in similar brominated compounds ).
- Monitor reaction progress with nuclear magnetic resonance (NMR) to confirm substitution patterns and avoid side products like regioisomers .
Q. What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS for accurate mass determination).
- NMR Spectroscopy: Use , , and 2D NMR (e.g., COSY, HSQC) to resolve sulfonyl and bromopropyl group positions.
- Elemental Analysis: Verify bromine and sulfur content (deviation <0.3% from theoretical values).
- Infrared (IR) Spectroscopy: Identify sulfonyl (S=O) stretching bands (~1350–1150 cm) .
Q. How do solvent polarity and temperature influence the reactivity of this compound in substitution reactions?
Methodological Answer:
- Test polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions (e.g., SN2 with amines). Non-polar solvents (toluene) may favor elimination side reactions.
- Optimize temperature: Lower temps (0–25°C) reduce decomposition risks, while higher temps (80–100°C) accelerate reactivity in inert solvents like THF.
- Use kinetic studies (e.g., time-resolved NMR) to track intermediate formation .
Advanced Research Questions
Q. What computational methods can predict the regioselectivity of this compound in cross-coupling reactions?
Methodological Answer:
- Perform density functional theory (DFT) calculations to model transition states and compare activation energies for different reaction pathways.
- Use software like Gaussian or ORCA to simulate electron density maps, focusing on sulfonyl and bromine groups’ electronic effects.
- Validate predictions with experimental data (e.g., Pd-catalyzed Suzuki coupling yields) .
Q. How can isotopic labeling (e.g., deuterated analogs) elucidate degradation pathways of this compound?
Methodological Answer:
- Synthesize deuterated derivatives (e.g., replacing with in propyl chains) using deuterated brominating agents (e.g., D-bromopropane, as in ).
- Track degradation via LC-MS in environmental simulations (e.g., aqueous/UV exposure), comparing -retention rates to infer bond cleavage mechanisms.
- Apply kinetic isotope effect (KIE) analysis to distinguish between hydrolytic vs. radical degradation pathways .
Q. How should researchers resolve contradictions in reported catalytic activity data involving this compound?
Methodological Answer:
- Systematic Replication: Repeat experiments under identical conditions (solvent, catalyst loading, temp) to isolate variables.
- Controlled Benchmarking: Compare results against known standards (e.g., BINAP ligand activity in asymmetric catalysis ).
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to evaluate data dispersion across studies, identifying outliers due to impurities or measurement errors .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation (see GHS hazard codes in ).
- Storage: Store in amber glass bottles at 2–8°C under inert gas (N) to prevent bromine leakage or moisture absorption.
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
